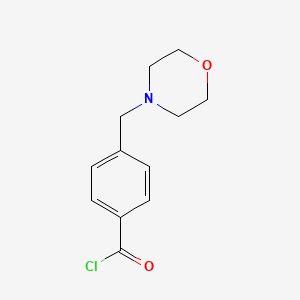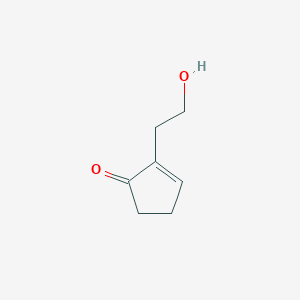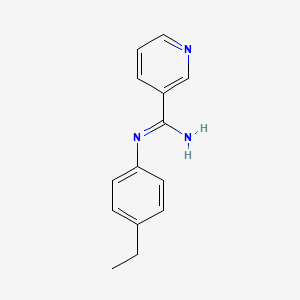
3-Pyridinecarboximidamide,N-(4-ethylphenyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) is an organic compound that belongs to the class of carboximidamides This compound is characterized by the presence of a pyridine ring substituted with a carboximidamide group and an N-(4-ethylphenyl) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxylic acid and 4-ethylphenylamine.
Formation of Carboximidamide: Pyridine-3-carboxylic acid is first converted to its corresponding carboximidamide derivative using reagents such as thionyl chloride and ammonia.
Coupling Reaction: The carboximidamide derivative is then coupled with 4-ethylphenylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the phenyl ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Pyridinecarboximidamide, N-(4-methylphenyl)-(9CI)
- 3-Pyridinecarboximidamide, N-(4-chlorophenyl)-(9CI)
- 3-Pyridinecarboximidamide, N-(4-fluorophenyl)-(9CI)
Uniqueness
3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C14H15N3 |
|---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
N'-(4-ethylphenyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C14H15N3/c1-2-11-5-7-13(8-6-11)17-14(15)12-4-3-9-16-10-12/h3-10H,2H2,1H3,(H2,15,17) |
InChI-Schlüssel |
GTWQZBNVXRUFGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N=C(C2=CN=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,n-[4-[(7-aminopyrido[4,3-d]pyrimidin-4-yl)amino]phenyl]-](/img/structure/B8587473.png)
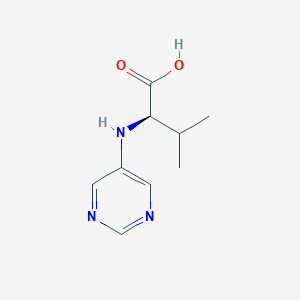
![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B8587485.png)
![1-Methoxy-2-[(3-phenylpropoxy)methyl]benzene](/img/structure/B8587486.png)
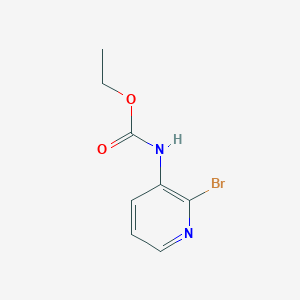
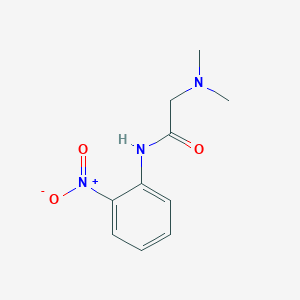
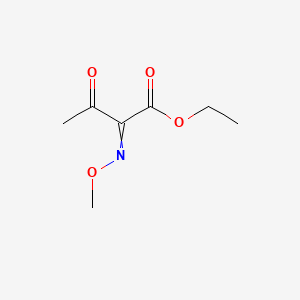
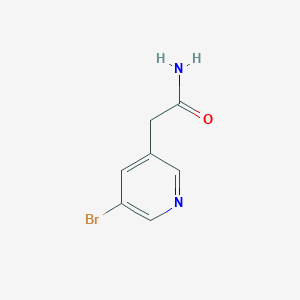
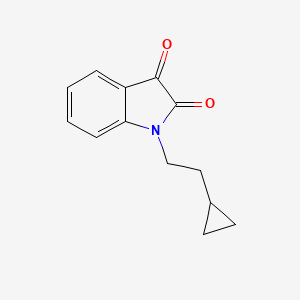
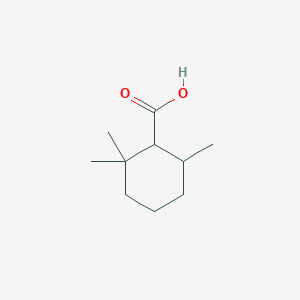

![3-(6-Methylpyridin-2-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8587528.png)
